molecular formula C8H10ClNO2 B3352855 3-(Pyridin-4-yl)propanoic acid hydrochloride CAS No. 51144-63-9

3-(Pyridin-4-yl)propanoic acid hydrochloride

Cat. No.: B3352855
CAS No.: 51144-63-9
M. Wt: 187.62 g/mol
InChI Key: DFWVMUZNQLMNCH-UHFFFAOYSA-N
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Description

3-(Pyridin-4-yl)propanoic acid hydrochloride: is a chemical compound with the molecular formula C8H10ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of 3-(Pyridin-4-yl)propanoic acid hydrochloride typically begins with pyridine and propanoic acid.

    Reaction Conditions: The reaction involves the alkylation of pyridine with propanoic acid under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

    Purification: The product is then purified through recrystallization or other suitable purification techniques to obtain the hydrochloride salt.

Industrial Production Methods:

    Large-Scale Synthesis: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity.

    Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications for industrial applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(Pyridin-4-yl)propanoic acid hydrochloride can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: It can also be reduced to form different reduced products.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents used include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles are often used in substitution reactions.

Major Products Formed:

    Oxidation Products: Various oxidized derivatives of the compound.

    Reduction Products: Different reduced forms of the compound.

    Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry:

Biology:

    Biochemical Studies: The compound is used in biochemical studies to investigate its interactions with various biomolecules.

    Enzyme Inhibition: It is studied for its potential as an enzyme inhibitor.

Medicine:

    Drug Development: The compound is explored for its potential therapeutic applications in drug development.

    Pharmacological Studies: It is used in pharmacological studies to understand its effects on biological systems.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties.

    Chemical Manufacturing: It is used as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness:

    Structural Differences: The position of the pyridine ring in 3-(Pyridin-4-yl)propanoic acid hydrochloride gives it unique chemical properties compared to its analogs.

    Reactivity: The compound’s reactivity and ability to form stable complexes with metal ions make it distinct from other similar compounds.

Properties

IUPAC Name

3-pyridin-4-ylpropanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c10-8(11)2-1-7-3-5-9-6-4-7;/h3-6H,1-2H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWVMUZNQLMNCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30638618
Record name 3-(Pyridin-4-yl)propanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30638618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51144-63-9
Record name NSC177874
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177874
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Pyridin-4-yl)propanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30638618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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